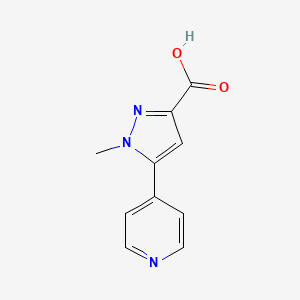![molecular formula C14H14O3 B1453839 [4-(4-Methoxyphenoxy)phenyl]methanol CAS No. 70151-68-7](/img/structure/B1453839.png)
[4-(4-Methoxyphenoxy)phenyl]methanol
Descripción general
Descripción
“[4-(4-Methoxyphenoxy)phenyl]methanol” is a chemical compound with the empirical formula C14H14O3 and a molecular weight of 230.26 . It is a solid substance .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . More detailed physical and chemical properties are not available in the searched resources.Mecanismo De Acción
The mechanism of action of [4-(4-Methoxyphenoxy)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular proliferation and survival. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-oxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-(4-Methoxyphenoxy)phenyl]methanol in lab experiments is its relatively low toxicity compared to other anti-tumor agents. This compound has also shown good solubility in organic solvents, making it easier to work with in lab settings. However, one limitation of using this compound in lab experiments is its limited availability, as it is not yet widely produced or commercially available.
Direcciones Futuras
There are several future directions for research on [4-(4-Methoxyphenoxy)phenyl]methanol. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability and reduce its cost. Another area of research is the investigation of the potential use of this compound in combination with other anti-tumor agents, which could enhance its anti-tumor activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of science.
Aplicaciones Científicas De Investigación
[4-(4-Methoxyphenoxy)phenyl]methanol has been studied for its potential therapeutic applications in various fields of science, including cancer research, neurology, and immunology. In cancer research, this compound has shown promising results as an anti-tumor agent, inhibiting the growth and proliferation of cancer cells. In neurology, this compound has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, this compound has been studied for its ability to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Safety and Hazards
This compound is classified as a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement code is H317, which means it may cause an allergic skin reaction. The precautionary statement is P280, which advises wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[4-(4-methoxyphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWZMPQYDJHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


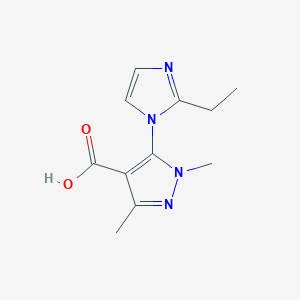
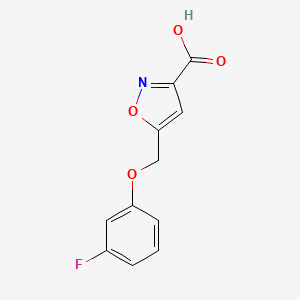
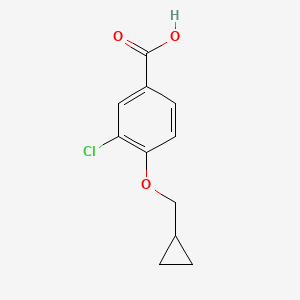
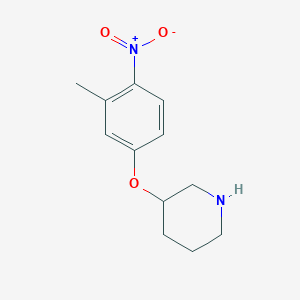

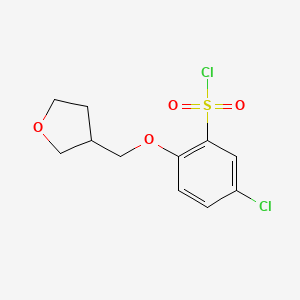

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
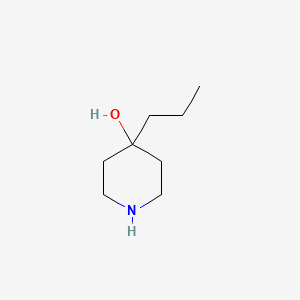
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)

